molecular formula C10H13NO2 B2715693 3-Amino-2-(3-methylphenyl)propanoic acid CAS No. 1017787-99-3; 68208-17-3

3-Amino-2-(3-methylphenyl)propanoic acid

Cat. No.: B2715693
CAS No.: 1017787-99-3; 68208-17-3
M. Wt: 179.219
InChI Key: WGIYXGRFNFORAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-(3-methylphenyl)propanoic acid is a substituted phenylpropanoic acid derivative characterized by an amino group at the β-position and a 3-methylphenyl substituent at the α-position. Structurally, it belongs to the arylpropanoic acid class, which includes non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen .

Properties

IUPAC Name

3-amino-2-(3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIYXGRFNFORAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(3-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with malonic acid in the presence of ammonium acetate and acetic anhydride. This reaction forms 3-(3-methylphenyl)propanoic acid, which is then subjected to amination using ammonia or an amine source to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2-(3-methylphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s effects are mediated through its ability to bind to and modulate the activity of these enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The α-position substituent (e.g., 3-methylphenyl in the target compound) influences steric effects and receptor binding, as seen in ibuprofen’s 4-isobutylphenyl group .
  • Amino vs. Carboxylic Acid Groups: Unlike NSAIDs (e.g., ibuprofen), the target compound replaces the β-carboxylic acid with an amino group, which may alter COX selectivity or solubility .
  • Hydroxyl and Ureido Modifications: Derivatives with hydroxyl or ureido groups (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) show enhanced anticancer activity, suggesting the amino group in the target compound could be similarly modified for therapeutic optimization .

Pharmacological Activity Profiles

Anti-inflammatory Potential

  • The target compound’s arylpropanoic acid backbone aligns with NSAID-like anti-inflammatory activity, as demonstrated by β-hydroxy-β-arylpropanoic acids in . However, the absence of a carboxylic acid group (a key COX-binding moiety in NSAIDs) may reduce COX inhibition efficacy .
  • In contrast, 3-hydroxy-3,3-diphenylpropanoic acid retains anti-inflammatory activity with reduced gastric toxicity, highlighting the role of hydroxylation in improving tolerability .

Anticancer and Antioxidant Activity

  • 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit dose-dependent cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) and antioxidant capacity via free radical scavenging. The 4-hydroxyphenyl group enhances these effects, suggesting that substituting the target compound’s 3-methylphenyl group with hydroxyl or electron-donating groups could improve bioactivity .

Physicochemical and Pharmacokinetic Properties

Solubility and Acidity

  • Propanoic acid derivatives with carboxylic acid groups (e.g., ibuprofen) exhibit higher acidity (pKa ~4.5–5.5), favoring ionization and solubility at physiological pH. The target compound’s amino group (pKa ~9–10) may reduce solubility in aqueous environments, impacting bioavailability .

Blood-Brain Barrier (BBB) Permeability

Toxicity Considerations

  • BMAA, a neurotoxic amino acid analog, underscores the importance of substituent choice; its β-methylamino group contributes to excitotoxicity, whereas the target compound’s 3-methylphenyl and amino groups may mitigate such risks .

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